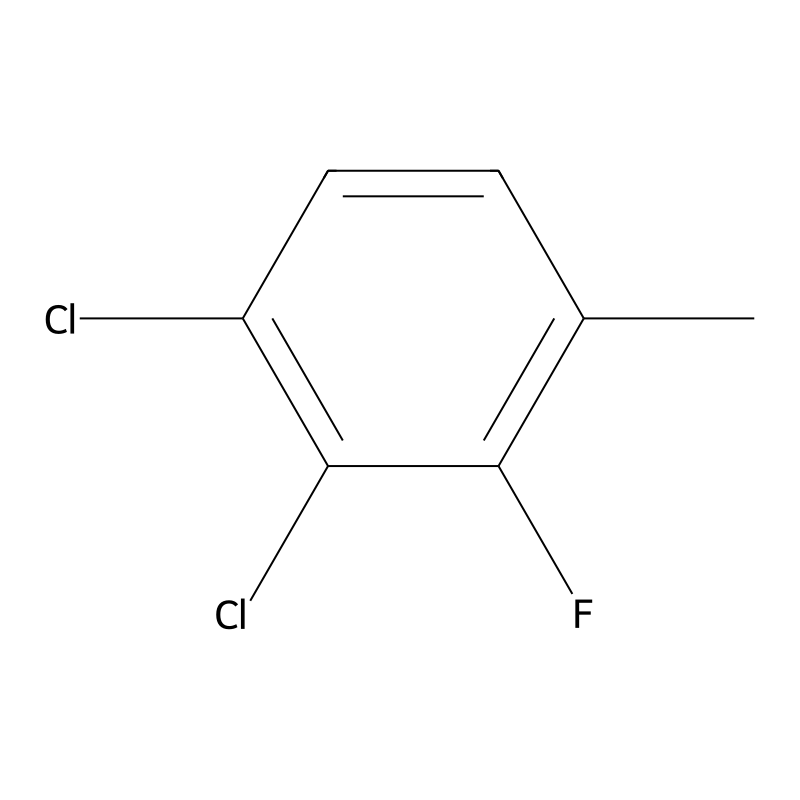

3,4-Dichloro-2-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dichloro-2-fluorotoluene is an organic compound characterized by its molecular formula C7H5Cl2F and a molecular weight of approximately 178.02 g/mol. This compound features a toluene backbone with two chlorine atoms and one fluorine atom substituting hydrogen atoms on the aromatic ring. The presence of halogens in its structure contributes to its unique chemical properties, making it significant in various chemical applications.

No scientific literature was found regarding the specific mechanism of action of 3,4-Dichloro-2-fluorotoluene.

- Toxicity: Halogenated aromatics can vary in toxicity. Chlorine substitution can introduce some health risks, so proper handling procedures are recommended.

- Flammability: Aromatic hydrocarbons are typically flammable.

- Reactivity: Halogenated aromatics can react with strong bases or reducing agents.

Safety Citation

For specific safety information on handling aromatic halides, refer to general safety protocols for organic solvents and laboratory chemicals [].

- Substitution Reactions: The halogen atoms can be replaced by other functional groups under specific conditions.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine groups can direct new substituents to the ortho and para positions relative to themselves.

These reactions are essential for synthesizing more complex organic molecules and intermediates in pharmaceuticals and agrochemicals.

The synthesis of 3,4-Dichloro-2-fluorotoluene can be achieved through several methods:

- Halogenation of Toluene Derivatives: This involves the sequential introduction of chlorine and fluorine using chlorinating agents and fluorinating agents under controlled conditions.

- Pyrolysis Reactions: Similar to the method used for synthesizing related compounds like 2-chloro-4-fluorotoluene, pyrolysis can be employed to produce 3,4-Dichloro-2-fluorotoluene from its precursors by heating them at high temperatures in the presence of catalysts or inert atmospheres .

- Transition Metal-Catalyzed Reactions: Advanced synthetic methods may involve transition metals to facilitate halogenation or cross-coupling reactions that yield this compound from simpler starting materials.

3,4-Dichloro-2-fluorotoluene has potential applications in:

- Pharmaceutical Chemistry: As an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways influenced by halogenated compounds.

- Agricultural Chemicals: It may serve as a precursor for developing herbicides or pesticides due to the biological activity associated with halogenated aromatic compounds.

- Material Science: Utilized in creating polymers or materials with enhanced thermal stability or specific electronic properties.

Interaction studies involving 3,4-Dichloro-2-fluorotoluene with various biological systems are crucial for understanding its environmental fate and toxicity. Preliminary investigations suggest that halogenated compounds can interact with cellular mechanisms, potentially leading to cytotoxic effects. Detailed studies are necessary to elucidate these interactions further, particularly concerning its impact on human health and ecological systems.

Several compounds share structural similarities with 3,4-Dichloro-2-fluorotoluene. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dichlorotoluene | C7H6Cl2 | Contains two chlorine substituents without fluorine |

| 2-Fluorotoluene | C7H7F | Contains one fluorine substituent |

| 2-Chloro-4-fluorotoluene | C7H6ClF | Contains one chlorine and one fluorine |

| 2,4-Dichloro-5-fluorotoluene | C7H5Cl2F | Contains two chlorines and one fluorine |

Uniqueness of 3,4-Dichloro-2-fluorotoluene

What distinguishes 3,4-Dichloro-2-fluorotoluene from these similar compounds is its specific arrangement of chlorine and fluorine atoms on the aromatic ring, which influences its reactivity and potential applications in synthetic organic chemistry. The unique combination of these halogens allows for distinct electronic properties that can be exploited in various chemical processes.